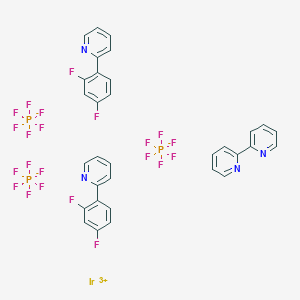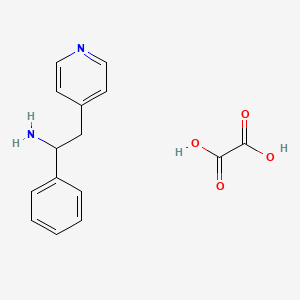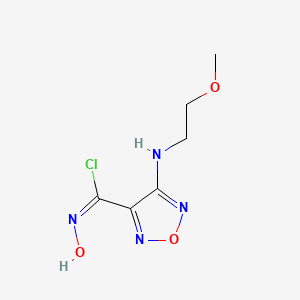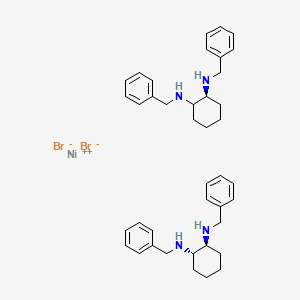![molecular formula C46H62N4O11 B11926869 [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B11926869.png)
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections. It belongs to the rifamycin family of antibiotics and works by inhibiting DNA-dependent RNA polymerase in bacteria, thereby blocking RNA synthesis and leading to bacterial cell death .
准备方法
Synthetic Routes and Reaction Conditions
Rifabutin is synthesized from rifamycin S, a semi-synthetic derivative. The preparation involves several steps, including the bromination of rifamycin S to form 3-bromine rifamycin-S, followed by further chemical modifications . The reaction conditions typically involve the use of bromine, potassium bromide, and ethyl acetate, with subsequent cooling, acid addition, and crystallization .
Industrial Production Methods
Industrial production of rifabutin involves large-scale synthesis using similar chemical routes as described above. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反应分析
Types of Reactions
Rifabutin undergoes various chemical reactions, including:
Oxidation: Rifabutin is stable under oxidative conditions.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: Rifabutin can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the rifabutin molecule .
科学研究应用
Rifabutin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.
Biology: Investigated for its effects on bacterial RNA polymerase and its role in bacterial cell death.
Medicine: Widely used in the treatment of tuberculosis and Mycobacterium avium complex infections, particularly in patients with HIV/AIDS
作用机制
Rifabutin exerts its effects by inhibiting DNA-dependent RNA polymerase in bacteria. This enzyme is crucial for the synthesis of RNA, and its inhibition leads to the suppression of RNA synthesis and subsequent bacterial cell death. Rifabutin specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective against bacterial infections .
相似化合物的比较
Rifabutin is often compared with other rifamycin antibiotics, such as rifampin and rifapentine. While all these compounds share a similar mechanism of action, rifabutin is unique in its pharmacokinetic properties and spectrum of activity:
Rifapentine: Has a longer half-life compared to rifabutin, making it suitable for less frequent dosing schedules.
Rifabutin is particularly valuable for patients who cannot tolerate rifampin, such as those on antiretroviral therapy for HIV/AIDS .
Conclusion
Rifabutin is a versatile and potent antibiotic with significant applications in the treatment of tuberculosis and Mycobacterium avium complex infections. Its unique properties and mechanisms make it an essential tool in both clinical and research settings.
属性
分子式 |
C46H62N4O11 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC 名称 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57)/b13-12+,20-15+,24-14+/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
InChI 键 |
AZFBLLCNOQPJGJ-NYGPAKPVSA-N |
手性 SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)\C |
规范 SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene](/img/structure/B11926791.png)


![2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+)](/img/structure/B11926799.png)
![ethyl (1S,5S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B11926813.png)







